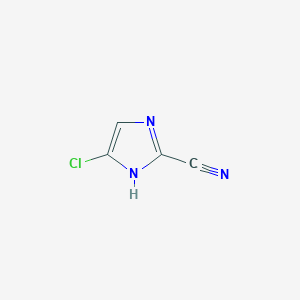

5-chloro-1H-imidazole-2-carbonitrile

Description

General Overview of Imidazole (B134444) Heterocycles in Contemporary Organic Synthesis

Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of organic chemistry and biochemistry. ajrconline.orgjetir.org This structural motif is integral to a variety of essential biological molecules, including the amino acid histidine, purines in nucleic acids, and the hormone histamine. jetir.orgsciencepublishinggroup.com The prevalence of the imidazole core in nature has inspired its widespread use in synthetic chemistry, particularly in the design of molecules with specific biological activities. researchgate.net In contemporary organic synthesis, imidazole derivatives are recognized as key building blocks for a diverse range of functional molecules. rsc.orgrsc.org

The synthetic utility of imidazoles is vast, with numerous methods developed for their preparation, dating back to the Debus synthesis in 1858 which used glyoxal, formaldehyde, and ammonia. ajrconline.orgjetir.org Modern methods offer greater control over substitution patterns, allowing chemists to fine-tune the properties of the resulting molecules. rsc.orgrsc.org Imidazole-containing compounds have found applications across numerous fields:

Medicinal Chemistry : The imidazole scaffold is a key component in a wide array of therapeutic agents, exhibiting antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. sciencepublishinggroup.comresearchgate.net

Agrochemicals : Imidazole derivatives are used in agriculture, notably as fungicides and herbicides. rsc.org

Materials Science : These heterocycles are employed in the development of functional materials, such as ionic liquids, dyes for solar cells, and organic light-emitting diodes (OLEDs), owing to their thermal stability and electrochemical properties. rsc.orgtandfonline.com

Catalysis : Imidazole-based compounds serve as ligands for transition metals and as components of N-heterocyclic carbenes (NHCs), which are powerful catalysts in organic reactions. mdpi.com

The unique properties of the imidazole ring, such as its aromaticity, amphoteric nature (acting as both a weak acid and a base), and ability to engage in hydrogen bonding, make it a versatile scaffold for chemical exploration. ajrconline.org

| Area of Application | Examples of Imidazole Utility | Key Properties Leveraged |

| Medicinal Chemistry | Antifungal drugs, anticancer agents, antihistamines | Hydrogen bonding capability, interaction with biological targets |

| Agrochemicals | Fungicides (e.g., precursors to Cyazofamid) | Biocidal activity |

| Materials Science | Organic light-emitting diodes (OLEDs), ionic liquids | Thermal stability, electrochemical properties |

| Catalysis | N-heterocyclic carbene (NHC) ligands | Ability to stabilize transition metals |

Significance of the Imidazole Carbonitrile Moiety in Chemical Science

The incorporation of a carbonitrile (cyano, -C≡N) group onto an imidazole ring creates an "imidazole carbonitrile" moiety, a substructure of significant interest in synthetic chemistry. The nitrile group is a versatile functional group with a strong electron-withdrawing nature, which profoundly influences the electronic properties of the imidazole ring to which it is attached.

The significance of the imidazole carbonitrile moiety stems from several key aspects:

Synthetic Intermediate : The carbonitrile group is a valuable synthetic handle. It can be readily transformed into a variety of other functional groups, including carboxylic acids (via hydrolysis), amines (via reduction), and amides. ontosight.ai This versatility makes imidazole carbonitriles key intermediates in the synthesis of more complex molecules and pharmaceutical agents. ontosight.aiquinoline-thiophene.com For instance, 5-amino-1H-imidazole-4-carbonitrile is a well-known precursor in the synthesis of purines and other biologically active molecules. researchgate.netontosight.ai

Modulation of Biological Activity : The presence of a nitrile group can be crucial for a compound's biological activity. Its ability to act as a hydrogen bond acceptor allows it to interact with biological targets like enzymes and receptors. The introduction of a nitrile can enhance the potency or alter the selectivity of a drug candidate.

Precursor to Heterocycles : The nitrile group on an imidazole ring can participate in cyclization reactions, serving as an anchor point for the construction of fused heterocyclic systems, which are often of medicinal importance.

The combination of the stable, aromatic imidazole core with the reactive and electron-withdrawing nitrile group results in a molecular scaffold that is both a versatile building block and a pharmacologically relevant entity. ontosight.aiquinoline-thiophene.com

Contextualization of Halogenated Imidazole Derivatives in Advanced Synthetic Chemistry

Halogenation—the introduction of halogen atoms (F, Cl, Br, I) onto the imidazole ring—is a powerful strategy in modern synthetic chemistry for modulating the physicochemical and biological properties of the molecule. Halogenated imidazoles, such as those containing a chloro substituent, are important in several contexts.

The introduction of a halogen like chlorine can have multiple effects:

Reactivity Tuning : A halogen atom acts as a leaving group in nucleophilic aromatic substitution reactions, providing a site for further functionalization of the imidazole ring. This allows for the introduction of diverse substituents to build molecular complexity.

Steric and Electronic Effects : The size and electronegativity of the halogen atom can alter the shape and electron distribution of the imidazole ring. This can influence how the molecule binds to biological targets, potentially enhancing its efficacy or selectivity.

Metabolic Stability : Halogenation can block sites of metabolism on a drug molecule, increasing its biological half-life.

Halogen Bonding : Halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. science.gov This interaction is increasingly recognized as an important factor in molecular recognition, crystal engineering, and the binding of ligands to proteins.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-imidazole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClN3/c5-3-2-7-4(1-6)8-3/h2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFNCNZHNSOMXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101291798 | |

| Record name | 5-Chloro-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120118-15-2 | |

| Record name | 5-Chloro-1H-imidazole-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120118-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1H-imidazole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101291798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 5 Chloro 1h Imidazole 2 Carbonitrile As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The unique arrangement of functional groups in 5-chloro-1H-imidazole-2-carbonitrile makes it a synthetically useful precursor for a variety of heterocyclic systems. The imidazole (B134444) ring itself is a common scaffold in biologically active compounds, and the chloro and nitrile substituents serve as chemical handles for further elaboration and ring-forming reactions. smolecule.com

The imidazole scaffold can be utilized in the construction of other heterocyclic rings like pyrazoles and isothiazoles, which are themselves important pharmacophores.

Pyrazoles: Functionalized pyrazoles are key intermediates in the synthesis of diverse bioactive compounds. chim.it While direct conversion of this compound to a pyrazole is not extensively documented, related chloro-heterocyclic aldehydes are known to be valuable precursors. For instance, 5-chloro-4-formylpyrazoles can be synthesized from pyrazolones via the Vilsmeier-Haack reaction, highlighting a common pathway for creating functionalized pyrazoles that could be targeted from imidazole precursors. chim.itias.ac.in The reactivity of the chloro-imidazole nitrile structure allows for cyclocondensation reactions that are fundamental to forming pyrazole rings. chim.it

Isothiazoles: Isothiazoles are known for a broad spectrum of biological activities, including antiviral properties. medwinpublishers.com Research on the related compound, 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, has shown that it can be reacted with reagents like 3-chloroisothiazole to yield isothiazole derivatives. One study demonstrated that isothiazoles synthesized from this precursor exhibited notable antiviral activity against poliovirus. This suggests a potential synthetic route where the chloro-imidazole nitrile acts as a building block for complex isothiazole-containing molecules. nih.gov

Table 1: Synthesis of Heterocyclic Systems Interactive data table. Users can sort columns.

| Target Heterocycle | General Synthetic Strategy | Potential Application of Product |

|---|---|---|

| Pyrazoles | Cyclocondensation reactions using functionalized precursors. | Bioactive compounds, agrochemicals. |

The development of fused heterocyclic systems is a significant area of synthetic chemistry, as these architectures often exhibit unique biological and pharmacological properties. This compound is a potential starting material for such molecules.

Fused Imidazoles: Pyrazolo[1,5-a]pyrimidines represent a prominent class of fused N-heterocyclic compounds with applications as protein kinase inhibitors in cancer therapy. nih.gov The most common synthetic routes to these structures involve the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or other bifunctional reagents. ias.ac.innih.govsemanticscholar.org The functional groups on this compound present opportunities for transformation into a suitable precursor that could undergo such cyclization. For example, modification of the chloro and nitrile groups could facilitate reactions with dinucleophiles to construct an annulated pyrimidine ring, leading to fused imidazole systems. nih.gov

Hybrid Molecules: Molecular hybridization involves combining two or more pharmacophoric units into a single molecule to create new compounds with potentially enhanced activity or novel mechanisms of action. nih.gov The chloro-imidazole nitrile scaffold is well-suited for this approach. The chlorine atom can be displaced via nucleophilic substitution, allowing for the attachment of other heterocyclic or functional moieties. smolecule.com This strategy can lead to the creation of novel hybrid molecules that integrate the chemical features of the imidazole core with those of other bioactive structures. quinoline-thiophene.com

Role in Agrochemical Synthesis: Focus on Fungicide Precursors

The most significant and well-documented application of this compound is in the field of agrochemicals, where it plays a crucial role as an intermediate in the production of fungicides.

This compound is a key intermediate in the synthesis of Cyazofamid. Cyazofamid is a widely used fungicide effective against oomycete pathogens, which cause diseases like late blight and downy mildew in various crops. nih.gov The synthesis pathway relies on the specific structure of the chloro-imidazole nitrile, which forms the core of the final fungicide molecule. Furthermore, this compound is also recognized as a primary environmental transformation product, or metabolite, of Cyazofamid, making its study important for environmental and regulatory assessments. nih.govnih.gov

Table 2: Role in Cyazofamid Synthesis Interactive data table. Users can sort columns.

| Compound | Role | Target Pathogen Class |

|---|---|---|

| This compound | Key Synthetic Precursor | Oomycetes |

| Cyazofamid | Final Fungicide Product | Oomycetes |

Beyond its role in Cyazofamid, the broader class of imidazole derivatives has been explored for various agrochemical applications due to their inherent biological activity.

Fungicidal Properties: The imidazole ring is a known toxophore present in many antifungal agents. The inherent antifungal properties of the imidazole scaffold suggest that derivatives of this compound could be explored for the development of new fungicides. smolecule.com

Insecticidal and Herbicidal Potential: While specific studies on the insecticidal or herbicidal activity of this compound derivatives are limited, the imidazole scaffold is present in some commercial pesticides. For example, certain neonicotinoid derivatives containing an imidazolidine ring show potent insecticidal activity. arkat-usa.org Polysubstituted imidazoles have also been investigated as potential insecticidal and antibacterial agents. researchgate.net This indicates that with appropriate structural modifications, derivatives of this compound could potentially be developed into new classes of insecticides or herbicides. nih.gov

Intermediate in Medicinal Chemistry Lead Compound Development

The imidazole ring is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and approved drugs. nih.gov Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component for designing molecules that can interact with biological targets like enzymes and receptors. nih.gov Consequently, this compound serves as a potential starting point for the synthesis of new therapeutic agents.

Research has shown that imidazole-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.govopenmedicinalchemistryjournal.com

Antitumor Activity: Certain N-heterocyclic carbene silver complexes derived from 4,5-dichloro-1H-imidazole have demonstrated activity against ovarian and breast cancer cell lines. nih.gov This suggests that metal complexes or other derivatives of this compound could be investigated as potential anticancer agents. openmedicinalchemistryjournal.com

Antibacterial and Antiviral Activity: The imidazole nucleus is a core component of many antimicrobial drugs. nih.gov Studies on isothiazole derivatives synthesized from related chloro-imidazoles have shown antiviral activity, indicating that the core structure is a viable starting point for developing new antiviral compounds. nih.gov Similarly, the combination of an imidazole ring with other heterocyclic structures has been a successful strategy for creating potent antibacterial agents. nih.gov The reactive sites on this compound allow for the synthesis of such hybrid molecules, which could lead to the discovery of novel antibiotics. quinoline-thiophene.com

Building Block for Imidazole-Based Drug Candidates

The imidazole core is a key structural motif in many pharmaceutical compounds due to its ability to engage in various biological interactions. This compound serves as a crucial starting material for synthesizing a range of imidazole-based drug candidates. Its unique structure, featuring a chloro group, a cyano group, and a reactive N-H bond, provides multiple sites for chemical modification, enabling the development of diverse compound libraries for therapeutic screening.

The compound is a known precursor in the synthesis of the fungicide cyazofamid, which is used in agriculture to control oomycete pathogens justia.com. Beyond agrochemicals, research indicates its potential in medicinal chemistry for developing new therapeutics. Derivatives have been investigated for several activities, including:

Antitumor Activity : Studies suggest that compounds derived from this scaffold may inhibit enzymes and pathways associated with cancer cell proliferation .

Antibacterial Properties : It has shown potential as a precursor for antibacterial agents, including those effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Antiviral Applications : The imidazole framework is a common feature in antiviral drug discovery, and intermediates like this are used to create novel agents. For example, related isothiazoles synthesized from imidazole precursors have demonstrated antiviral properties against poliovirus nih.gov.

The strategic importance of this compound lies in its role as a "synthon," a building block that can be reliably incorporated into larger molecules to explore their therapeutic potential.

Table 1: Examples of Drug Candidates and Biologically Active Molecules Derived from Imidazole Intermediates

| Drug Candidate/Molecule Class | Therapeutic Area | Role of this compound |

|---|---|---|

| Cyazofamid | Agrochemical (Fungicide) | Key intermediate in the synthesis process justia.com. |

| Imidazo[4,5-b]pyrrolo[3,4-d]pyridines | Oncology (Anticancer) | Serves as a foundational precursor for building the complex heterocyclic system nih.gov. |

| Thieno[2,3-d]pyrimidines | Medicinal Chemistry | A versatile starting material for creating diverse biologically active compounds . |

Synthesis of Analogs with Modulated Chemical Reactivity for Biological Evaluation

To optimize biological activity and explore structure-activity relationships (SAR), medicinal chemists systematically modify a lead compound to create a series of analogs. This compound is an ideal scaffold for such synthetic exploration. The reactivity of its functional groups allows for precise and varied modifications.

Key chemical reactions for creating analogs include:

Nucleophilic Substitution : The chloro group at the 5-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This modification can significantly alter the compound's electronic properties, solubility, and ability to interact with biological targets smolecule.com.

Cyclization Reactions : The compound can participate in cyclization reactions to form more complex, fused heterocyclic systems, expanding the chemical space for drug discovery smolecule.com.

Modifications at the Imidazole Nitrogen : The N-H bond of the imidazole ring can be substituted, allowing for the attachment of various side chains which can modulate the compound's pharmacokinetic properties.

For instance, novel hybrid compounds containing a 4,5-dihydro-1H-imidazole core have been synthesized and subsequently converted into a series of di-substituted sulfonamide derivatives for biological testing nih.gov. This strategy of creating hybrid molecules, which combine two or more pharmacophore groups, is a common approach in drug design to achieve enhanced or novel biological activities nih.gov.

Table 2: Strategies for Analog Synthesis and Their Purpose

| Modification Site | Type of Reaction | Purpose of Modification |

|---|---|---|

| 5-position Chloro Group | Nucleophilic Substitution | Introduce new functional groups to alter biological activity and physical properties smolecule.com. |

| Imidazole Ring | Cyclization | Form complex heterocyclic systems to explore new chemical scaffolds smolecule.com. |

| Imidazole Nitrogen (N-H) | Sulfonylation / Alkylation | Create derivatives with potentially enhanced biological profiles and study structure-activity relationships nih.gov. |

Contributions to Materials Science and Advanced Functional Materials

Beyond its applications in life sciences, this compound and its derivatives are valuable in the field of materials science. The structural and electronic properties of the imidazole ring make it an attractive component for designing advanced functional materials.

The compound is utilized in the development of materials with specific electronic and optical properties . Its ability to be integrated into larger polymeric or crystalline structures allows for the tailoring of material characteristics for various applications. Research areas include:

Electronic Devices : Imidazole-based compounds can be incorporated into organic electronic materials due to their charge-transport properties .

Optical Materials : The aromatic nature of the imidazole ring can contribute to desirable optical properties, such as fluorescence or non-linear optical behavior.

Covalent Organic Frameworks (COFs) : It can serve as an organic monomer for the synthesis of COFs, which are crystalline porous polymers with applications in gas storage, catalysis, and sensing bldpharm.com.

The versatility of this compound as a building block allows material scientists to construct complex architectures with precisely controlled properties, contributing to the development of next-generation technologies quinoline-thiophene.com.

Table 3: Applications in Materials Science

| Material Class | Specific Application | Role of this compound |

|---|---|---|

| Organic Electronics | Component in semiconductors or conductors | Provides a structurally rigid and electronically active core . |

| Covalent Organic Frameworks (COFs) | Monomer for porous materials | Acts as a building block for creating highly ordered, functional frameworks bldpharm.com. |

Theoretical and Computational Studies on 5 Chloro 1h Imidazole 2 Carbonitrile and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are cornerstones of modern computational chemistry for studying heterocyclic systems. DFT methods are widely employed to predict the molecular structure, vibrational frequencies, and electronic properties of imidazole (B134444) derivatives with a high degree of accuracy. nih.govresearchgate.net Functionals such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to obtain optimized molecular geometries and other parameters. nih.govnih.gov These calculations provide a fundamental understanding of the molecule's intrinsic properties.

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. orientjchem.org A smaller energy gap generally implies higher chemical reactivity and a greater ease of electronic transitions. ugm.ac.id

Analysis of the HOMO and LUMO energy levels helps to understand charge transfer interactions within the molecule. orientjchem.org For imidazole derivatives, the HOMO is often localized on the imidazole ring and electron-donating groups, while the LUMO is typically found on electron-withdrawing groups and the heterocyclic ring. This distribution dictates the molecule's behavior in chemical reactions.

Table 1: Frontier Molecular Orbital Energies for an Exemplary Imidazole Derivative Calculated using the B3LYP/6-31G method for 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone.

| Parameter | Energy (eV) |

| EHOMO | -5.61 |

| ELUMO | -1.74 |

| Energy Gap (ΔE) | 3.87 |

| Data sourced from a computational study on a related imidazole derivative to illustrate the concept. orientjchem.org |

For molecules with rotatable bonds, conformational analysis is crucial for identifying the most stable three-dimensional structure. Computational methods, such as performing a potential energy surface (PES) scan by systematically rotating specific dihedral angles, can identify the global minimum energy conformer. nih.govresearchgate.net This analysis is vital as the conformation of a molecule can significantly influence its physical properties and biological activity.

A key feature of N-unsubstituted imidazoles like 5-chloro-1H-imidazole-2-carbonitrile is prototropic tautomerism. The hydrogen atom on the imidazole ring can migrate between the two nitrogen atoms, leading to different tautomeric forms. In this specific case, this would involve an equilibrium between the 5-chloro-1H-imidazole and the 4-chloro-1H-imidazole tautomers. DFT calculations are instrumental in determining the relative energies and thermodynamic stability of these tautomers. rsc.org By comparing the calculated energies, the predominant tautomer in a given environment can be predicted, which is essential for understanding its reactivity and interactions. nih.govnih.gov

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms. DFT calculations can map the entire energy profile of a chemical reaction, from reactants to products, including high-energy transition states and any intermediates. researchgate.net For this compound, a common reaction is the nucleophilic aromatic substitution (SNAr) of the chlorine atom.

Theoretical studies can model this process by calculating the Gibbs free energy at each point along the reaction coordinate. This typically involves locating the transition state for the initial nucleophilic attack (TS1), the formation of a stable intermediate (such as a Meisenheimer complex), and the transition state for the departure of the leaving group (TS2). researchgate.net The calculated activation energies (the energy difference between reactants and transition states) provide quantitative insights into reaction rates and feasibility. nih.govnih.gov This analysis helps in understanding why certain reactions are favored over others and can guide the design of synthetic routes.

Molecular Modeling and Simulation Approaches

Beyond the quantum chemical analysis of single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in more complex environments. Molecular docking, for instance, is a computational method used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or enzyme. nih.govplos.org

For derivatives of this compound, docking studies can predict how these compounds might interact with biological targets. ugm.ac.id These simulations calculate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic contacts, which stabilize the complex. Such insights are invaluable in fields like drug discovery for predicting the potential biological activity of a compound.

In Silico Prediction of Chemical Reactivity and Selectivity

In silico methods offer a rapid and cost-effective way to predict the chemical reactivity and selectivity of molecules. These predictions are often derived from quantum chemical calculations. One of the most common tools is the Molecular Electrostatic Potential (MEP) map. rsc.org The MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). orientjchem.orgresearchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen atoms and the nitrile group, indicating sites susceptible to electrophilic attack, while positive potential might be found near the imidazole C-H and N-H protons.

Furthermore, global reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify reactivity. nih.gov These descriptors, summarized in the table below, provide a theoretical basis for predicting how a molecule will behave in a chemical reaction.

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic character. |

| These descriptors are derived from DFT calculations and provide a quantitative framework for understanding chemical reactivity. ugm.ac.id |

Environmental Fate and Degradation Pathways of 4 Chloro 5 P Tolyl 1h Imidazole 2 Carbonitrile As a Prominent Metabolite

Degradation Kinetics and Half-life Determination in Various Environmental Matrices

The degradation of 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile in the environment typically follows pseudo-first-order kinetics. Its persistence is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate. orst.edu This half-life can vary significantly depending on the specific environmental matrix, such as soil or water, and the conditions within that matrix. orst.edu

In soil environments, the half-life of 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile has been reported to range from 15 to 90 days. This variability is largely dependent on factors like soil pH and the content of organic matter.

Table 1: Degradation Kinetics and Half-life of 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile in Soil

| Parameter | Value | Influencing Factors |

|---|---|---|

| Kinetics Model | Pseudo-first-order | - |

| Half-life (t½) in Soil | 15 - 90 days | Soil pH, Organic Matter Content |

Hydrolytic Degradation Mechanisms and Metabolite Identification

Hydrolysis is a key chemical degradation pathway for 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, particularly in aqueous environments. This process involves the reaction of the compound with water, leading to the transformation of its chemical structure. The rate and outcome of hydrolysis are highly dependent on the pH of the medium.

Under acidic conditions, specifically at a pH below 6, hydrolysis is the predominant degradation mechanism. The primary reaction during hydrolytic degradation is the conversion of the carbonitrile (-CN) functional group into a carboxylic acid (-COOH) group. smolecule.com This transformation results in the formation of the metabolite 4-chloro-5-(p-tolyl)-1H-imidazole-2-carboxylic acid.

Table 2: Hydrolytic Degradation Products

| Parent Compound | Degradation Pathway | Key Metabolite | Optimal Condition |

|---|---|---|---|

| 4-Chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile | Hydrolysis of the carbonitrile group | 4-chloro-5-(p-tolyl)-1H-imidazole-2-carboxylic acid | Acidic (pH < 6) |

Microbial Degradation Processes and Biotransformation Products

In addition to chemical processes, microbial activity plays a significant role in the breakdown of 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile, especially in soil. In aerobic soils, which are rich in oxygen, microbial degradation can accelerate the breakdown of the compound.

The primary biotransformation pathway in these environments is oxidative dechlorination. This process, carried out by soil microorganisms, involves the removal of the chlorine atom from the imidazole (B134444) ring and its replacement with another functional group, leading to the formation of less chlorinated or non-chlorinated byproducts. This pathway is a critical component of the natural attenuation of the compound in the soil.

Influence of Environmental Parameters on Degradation Rates

The rate at which 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile degrades is not constant but is instead influenced by several key environmental parameters.

pH: As noted, pH is a critical factor, particularly for hydrolytic degradation. Acidic conditions (pH < 6) favor hydrolysis, while different pH levels can affect the rate of microbial degradation by influencing microbial activity. openjournalsnigeria.org.ng

Organic Matter Content: In soil, the amount of organic matter can affect the compound's bioavailability and susceptibility to microbial attack, thereby influencing its half-life.

Temperature: Generally, an increase in temperature accelerates the rates of both chemical reactions like hydrolysis and biological processes such as microbial metabolism, leading to faster degradation of the compound. openjournalsnigeria.org.ngnih.gov

Analytical Methodologies for Environmental Monitoring and Residue Analysis

To monitor the presence and concentration of 4-chloro-5-(p-tolyl)-1H-imidazole-2-carbonitrile and its metabolites in environmental samples, robust analytical methods are required. These methods typically involve sample extraction and cleanup followed by sensitive instrumental analysis.

A common procedure for water samples involves solid-phase extraction (SPE) to isolate and concentrate the analytes from the water matrix. epa.gov For analysis, high-performance liquid chromatography (HPLC) is frequently employed. epa.gov Specifically, reversed-phase HPLC with UV absorbance detection is a validated technique for quantification. epa.gov

For higher sensitivity and specificity, particularly in complex matrices like soil, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the primary method. This technique allows for very low detection limits, typically at or below 0.01 mg/kg in soil and water, and can effectively resolve the target compound from co-eluting metabolites.

Table 3: Analytical Methods for Residue Analysis

| Technique | Sample Preparation | Detection Method | Typical Detection Limit |

|---|---|---|---|

| HPLC | Solid-Phase Extraction (SPE) | UV Absorbance | Not specified |

| LC-MS/MS | Solvent Extraction | Tandem Mass Spectrometry with Isotope Dilution | ≤0.01 mg/kg (in soil and water) |

Strategic Importance of the Imidazole Carbonitrile Scaffold in Contemporary Medicinal Chemistry Research

Imidazole (B134444) Core as a Bioisostere and Privileged Scaffold in Drug Design

The imidazole nucleus is widely recognized as a "privileged scaffold" in drug design. mdpi.comnih.gov This designation stems from its recurring presence in a multitude of compounds demonstrating a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. mdpi.commdpi.com The scaffold's ability to bind to various enzymes and receptors is enhanced by its structural features, which facilitate multiple ligand-drug interactions through hydrogen bonding, hydrophobic forces, and van der Waals forces. dovepress.comnih.gov The electron-rich nature of the imidazole ring, with its two nitrogen atoms, makes it an effective binder for numerous proteins. dovepress.com

In addition to being a privileged structure, the imidazole core is also a valuable bioisostere. benthamdirect.com Bioisosterism, a key strategy in medicinal chemistry, involves replacing a functional group within a lead compound with another group that retains similar biological activity while improving physicochemical or pharmacokinetic properties. nih.gov The imidazole ring has been successfully employed as a bioisostere for other heterocyclic rings like triazole, pyrazole, and oxazole, as well as for the amide bond. benthamdirect.comnih.gov Replacing an amide bond with an imidazole-based bioisostere can yield peptidomimetics with enhanced metabolic stability in plasma and the brain, and in some cases, increased potency. nih.govnih.gov

Table 1: The Imidazole Scaffold in Drug Design

| Feature | Description | Significance in Medicinal Chemistry |

|---|---|---|

| Privileged Scaffold | A molecular framework that is capable of binding to multiple biological targets. | The imidazole core is found in numerous FDA-approved drugs and bioactive molecules, demonstrating its versatility and effectiveness. mdpi.commdpi.com |

| Bioisostere | A substituent or group with similar physical and chemical properties to another group. | Can replace moieties like amides or other heterocycles to improve metabolic stability, potency, and pharmacokinetic profiles. benthamdirect.comnih.govnih.gov |

| Interaction Potential | Acts as both a hydrogen bond donor and acceptor. | Facilitates strong and specific binding to the active sites of enzymes and receptors. dovepress.combohrium.com |

Design Principles for Modulating Chemical Reactivity and Molecular Interactions in Imidazole Derivatives

The chemical behavior of the imidazole ring is complex, sharing characteristics with both pyrrole (B145914) and pyridine. tsijournals.comacs.org It is an aromatic, planar, five-membered ring that is amphoteric, meaning it can act as both an acid and a base. bohrium.comtsijournals.com The N1 nitrogen can be deprotonated by a strong base, while the N3 nitrogen can be protonated by acids to form stable salts. pharmaguideline.com This dual nature is crucial for its interactions within biological systems. bohrium.com

The reactivity of the imidazole scaffold can be modulated by the substituents attached to the ring. numberanalytics.com The imidazole ring is generally susceptible to electrophilic substitution. uobasrah.edu.iq However, the presence of strongly electron-withdrawing groups, such as the chloro and carbonitrile groups in 5-chloro-1H-imidazole-2-carbonitrile, makes the ring less prone to electrophilic attack and more susceptible to nucleophilic substitution. tsijournals.compharmaguideline.com The C2 position is particularly vulnerable to nucleophilic attack when such activating groups are present. pharmaguideline.com This principle is fundamental for synthetic chemists looking to derivatize the scaffold. The tautomeric nature of the imidazole ring, where the hydrogen atom can reside on either nitrogen, also influences its reactivity and interactions. bohrium.comnumberanalytics.com

Key molecular interactions involving the imidazole core include:

Hydrogen Bonding: The ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the lone pair on the other nitrogen) is fundamental to its mode of action in many enzymes. bohrium.com

Coordination Chemistry: The nitrogen atoms readily coordinate with metal ions, a feature exploited in metalloenzyme inhibitors and supramolecular complexes. nih.gov

Polarity: Imidazole is a highly polar molecule, which can improve the water-solubility of drug candidates. benthamdirect.comtsijournals.com

Structure-Activity Relationship (SAR) Studies from a Synthetic Perspective

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. For imidazole derivatives, SAR studies have provided valuable insights for synthetic chemists. The biological activity of these compounds can be significantly altered by modifying the substituents at various positions on the imidazole ring. nih.gov

From a synthetic perspective, the this compound scaffold offers multiple points for derivatization to explore SAR. For instance, the chloro group at position 5 can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups to probe interactions with target proteins. smolecule.com The carbonitrile group at C2 can be hydrolyzed to a carboxylic acid or participate in cyclization reactions, leading to more complex heterocyclic systems. smolecule.com

General SAR findings for imidazole derivatives include:

N1-Substitution: The nature of the substituent on the imidazole nitrogen is often critical. In some series of anticancer agents, placing an aromatic ring on the nitrogen resulted in potent activity, whereas an aliphatic group led to a loss of activity. mdpi.com

C2, C4, and C5-Substitution: The substitution pattern on the carbon atoms of the ring profoundly influences activity. The presence of a sulfur group at position 2 has been shown to have a high impact on the potency of certain inhibitors. mdpi.com Similarly, the substitution of methyl and nitro groups at the 2- and 4-positions has been found to increase the antibacterial activity of some scaffolds. mdpi.com

Bulky Groups: The introduction of bulky functional groups can enhance inhibitory activity, suggesting the presence of corresponding pockets in the target's binding site. mdpi.com

Table 2: Summary of SAR Insights for Imidazole Derivatives

| Position of Substitution | Type of Substituent | Impact on Biological Activity |

|---|---|---|

| N1 | Aromatic Ring | Often leads to potent antiproliferative activity. mdpi.com |

| N1 | Aliphatic Group | Can lead to a loss of activity in some anticancer compounds. mdpi.com |

| C2 | Sulfur-containing group | Shown to increase the potency of certain enzyme inhibitors. mdpi.com |

| C2 & C4 | Methyl and Nitro groups | Can increase antibacterial activity. mdpi.com |

| Ring B (Appended Group) | Bulky Functional Group | Can enhance inhibitory potency. mdpi.com |

Development of Novel Hybrid Molecules Incorporating the Imidazole Carbonitrile Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, better efficacy, or a dual mode of action. nih.gov The imidazole scaffold is a popular component in the design of such hybrid molecules. nih.govnih.gov

The this compound moiety is a valuable building block, or synthon, for creating novel hybrid compounds. For example, amino imidazole carbonitrile derivatives have been used as precursors for the synthesis of 8,9-disubstituted purine (B94841) derivatives, which are analogs of essential biological molecules. researchgate.net This demonstrates the utility of the imidazole carbonitrile scaffold in generating high chemical diversity.

Recent research has focused on creating various imidazole-based hybrids, such as:

Imidazole-1,2,3-triazole hybrids: These have been synthesized using copper-catalyzed "click chemistry" and have shown promise as anticancer agents. nih.gov

Imidazole-pyrimidine hybrids: Synthesized through green chemistry approaches, these hybrids have been identified as potent and selective inhibitors of human carbonic anhydrase isoenzymes, which are targets for anticancer and antiglaucoma drugs. mdpi.combohrium.com

Imidazole-oxadiazole hybrids: These have been investigated for their antiproliferative activity against various cancer cell lines. nih.gov

The goal of creating these hybrid molecules is often to achieve a synergistic effect between the imidazole core and the linked pharmacophore, leading to improved interaction with biological targets. nih.gov

Computational Chemistry in Scaffold Design and Derivatization for Biological Research

Computational chemistry, or in-silico modeling, has become an indispensable tool in modern drug discovery for the rational design and optimization of new therapeutic agents. mdpi.com For imidazole-based scaffolds, computational methods are widely used to guide synthetic efforts and to understand biological activity.

Key computational techniques applied to imidazole derivatives include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com Docking studies on imidazole derivatives have been used to investigate their binding modes with targets like HIV-1-reverse transcriptase, carbonic anhydrase, and sirtuin isoforms, helping to rationalize their inhibitory activity. mdpi.comfrontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. mdpi.com These models have been developed for imidazole-containing compounds to predict the activity of newly designed analogs before their synthesis, thus prioritizing the most promising candidates. nih.gov

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. aip.org This in-silico analysis helps in assessing the "drug-likeness" of imidazole derivatives, for example, by checking their compliance with frameworks like Lipinski's rule of five, to screen out compounds with poor pharmacokinetic profiles early in the discovery process. aip.orgpreprints.org

These computational approaches allow researchers to design and derivatize the this compound scaffold more efficiently, focusing synthetic efforts on compounds with the highest predicted potency and most favorable drug-like properties. mdpi.comijcrt.org

Future Research Directions and Emerging Trends in 5 Chloro 1h Imidazole 2 Carbonitrile Chemistry

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research into the synthesis of 5-chloro-1H-imidazole-2-carbonitrile and its derivatives will likely prioritize green and sustainable chemistry principles. bohrium.comresearchgate.netbohrium.com The aim is to develop methods that are not only more efficient in terms of yield and reaction time but also minimize environmental impact.

Key areas of exploration include:

Microwave-Assisted and Ultrasound Irradiation Synthesis: These techniques offer rapid heating and enhanced reaction rates, often leading to higher yields and reduced side products compared to conventional heating methods. researchgate.netbohrium.com

Catalyst-Free and Solvent-Free Approaches: Moving away from traditional solvents and catalysts reduces waste and potential toxicity. bohrium.com Research into solid-state reactions or using deep eutectic solvents (DESs) as both solvent and catalyst is a promising green alternative. nih.gov

Heterogeneous Catalysis: The use of reusable catalysts, such as silica-supported barium chloride or magnetic iron oxide nanoparticles, simplifies product purification and reduces waste, aligning with the principles of sustainable chemistry. researchgate.netresearchgate.net

| Synthesis Strategy | Key Advantages | Relevant Research Area |

| Microwave/Ultrasound | Rapid reaction times, higher yields | Green Chemistry |

| Solvent-Free Conditions | Reduced waste, lower environmental impact | Sustainable Synthesis |

| Heterogeneous Catalysts | Catalyst reusability, simplified purification | Green Chemistry |

| Deep Eutectic Solvents | Dual role as solvent and catalyst, biodegradable | Sustainable Synthesis |

Advanced Derivatization for Diversification of Chemical Space

The chemical structure of this compound, with its reactive chloro and carbonitrile groups, offers significant opportunities for advanced derivatization. Future research will focus on leveraging these functional groups to create diverse libraries of novel compounds with potentially enhanced biological or material properties.

Strategic derivatization can be explored through:

Nucleophilic Substitution: The chlorine atom on the imidazole (B134444) ring is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This can be used to modify the compound's electronic properties and biological activity.

Modification of the Carbonitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for derivatization and the construction of more complex molecular architectures.

"Click Chemistry" Reactions: The incorporation of azide or alkyne functionalities through derivatization would enable the use of highly efficient and specific "click" reactions to link the imidazole core to other molecules, creating complex hybrids with tailored properties. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing, moving from traditional batch processes to more efficient, safer, and scalable methods. researchgate.netuc.pt For this compound, this integration promises significant advantages.

Future trends in this area include:

Multi-Step Continuous Flow Synthesis: Developing telescoped, multi-step flow processes where intermediates are generated and consumed in a continuous stream without isolation. nih.govnih.gov This approach has been successfully used for other highly functionalized imidazoles and can significantly improve efficiency and safety. nih.govacs.org

Automated Reaction Optimization: Combining flow reactors with real-time analytical tools and machine learning algorithms will enable the rapid optimization of reaction conditions (e.g., temperature, pressure, stoichiometry) to maximize yield and purity.

High-Throughput Synthesis: Automated platforms can be used to rapidly synthesize libraries of this compound derivatives for screening, accelerating the discovery of new drug candidates or functional materials. researchgate.net

| Technology | Impact on Synthesis | Potential Benefits |

| Continuous Flow Chemistry | Shift from batch to continuous processing | Enhanced safety, scalability, and efficiency |

| Automated Synthesis | Robotic handling and process control | High-throughput screening, rapid optimization |

| In-line Analysis | Real-time monitoring of reactions | Improved process control and product quality |

Application in Catalysis and Advanced Functional Materials Beyond Current Scope

While imidazoles are known for their role in various applications, future research will explore novel uses for this compound and its derivatives in cutting-edge fields.

N-Heterocyclic Carbene (NHC) Catalysis: Imidazole derivatives are precursors to N-heterocyclic carbenes, which are powerful organocatalysts. Research could focus on synthesizing novel NHCs from this compound for use in a variety of organic transformations.

Advanced Functional Materials: The unique electronic properties of the imidazole ring suggest potential applications in materials science. quinoline-thiophene.com Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), sensors, or as components of metal-organic frameworks (MOFs).

Computational Chemistry-Guided Design for Targeted Synthesis

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. mdpi.com For this compound, these in silico methods can guide the synthesis of new derivatives with specific, desired properties.

Future research will likely involve:

Molecular Docking Studies: Predicting the binding affinity and interaction of novel derivatives with biological targets, such as enzymes or receptors, to design more potent and selective therapeutic agents. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing models that correlate the chemical structure of derivatives with their biological activity, enabling the prediction of the most promising candidates for synthesis. mdpi.com

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.